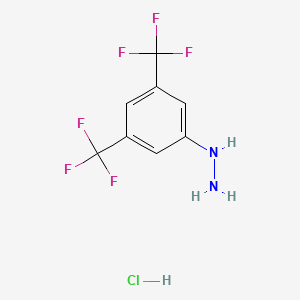

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H6ClF6N2. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a hydrazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Condensation with Carbonyl Compounds

The hydrazine group facilitates condensation reactions with carbonyl compounds (aldehydes/ketones) to form pyrazole derivatives. This is a cornerstone reaction for synthesizing biologically active heterocycles.

Example : Reaction with acetic anhydride under controlled conditions yields 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes .

Reaction Conditions :

-

Reagents: Acetic anhydride, sulfuric acid

-

Temperature: 90°C

-

Duration: 8 hours

-

Yield: >85% (after purification)

Mechanism :

-

Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

-

Cyclization and dehydration to form the pyrazole ring.

Substitution Reactions

The hydrazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides, to form N-substituted derivatives.

Example : Reaction with methyl iodide produces N-methyl-3,5-bis(trifluoromethyl)phenylhydrazine.

Reaction Conditions :

-

Solvent: Ethanol

-

Base: Sodium hydroxide

-

Temperature: 25–40°C

Key Feature : The trifluoromethyl groups enhance electrophilicity at the para positions, directing substitution to the hydrazine nitrogen.

Oxidation to Azo Compounds

Controlled oxidation converts the hydrazine group into an azo (–N=N–) linkage, useful for synthesizing dyes and coordination complexes.

Reagents :

Product : 3,5-Bis(trifluoromethyl)azobenzene

Applications : Azo compounds derived from this reaction show potential in photodynamic therapy and sensor technologies.

Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoromethyl groups stabilize intermediates via inductive effects, favoring electrophilic aromatic substitution at the hydrazine site.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate condensation reactions by stabilizing charged intermediates .

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with a variety of applications, particularly in the fields of pharmaceuticals and chemical research . It has the molecular formula C₈H₇ClF₆N₂ and a molecular weight of 280.60 g/mol .

Chemical and Physical Properties

- Melting Point The melting point of this compound is reported to be >300 °C , but also as approximately 208 °C with decomposition . Another source lists the melting point as 80-83°C .

Synonyms

- 3,5-Bis(trifluoromethy)phenylhydrazine HCl

- 3,5-BIS(TRIFLUOROMETHYL)PHENYLHYDRAZINE HCL

- 3,5-Ditrifluoromethylphenylhydrazine hydrochloride

- 3,5-Ditrifluoromethylphenylhydrazine hydrochlroide

- 5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

- 1,3-Bis(trifluoromethyl)-5-hydrazinobenzene hydrochloride

Applications

- Synthesis of Pyrazole Derivatives: this compound is used in the synthesis of pyrazole derivatives, which have demonstrated potent antimicrobial activities against drug-resistant bacteria . Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities .

- Antimicrobial Research: Derivatives synthesized using this compound have shown potential as growth inhibitors of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) . Compounds with MIC values as low as 0.5 µg/mL have been reported .

- Pharmaceutical Applications: The trifluoromethyl substituted phenyl moiety, present in this compound, is known to improve the pharmacodynamics and pharmacokinetic properties of drugs . Many widely used drugs contain this moiety .

- General Reagent: this compound is used as a reagent in various chemical syntheses . It is also used in biomedical research, forensic work, and clinical diagnostics .

Safety and Hazards

- GHS Classification: According to GHS (Globally Harmonized System) classifications, this compound is hazardous . It can cause harm if swallowed, in contact with skin, or inhaled . It causes skin and serious eye irritation and may cause respiratory irritation .

-

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P264: Wash skin thoroughly after handling

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

- Storage: Should be stored under ambient temperatures .

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride can be compared with other similar compounds, such as:

3,5-Bis(trifluoromethyl)aniline: This compound lacks the hydrazine moiety and has different reactivity and applications.

3,5-Bis(trifluoromethyl)benzaldehyde: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.

4-(Trifluoromethoxy)phenylhydrazine hydrochloride: This compound has a trifluoromethoxy group instead of trifluoromethyl groups, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl groups and hydrazine moiety, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Activité Biologique

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS Number: 502496-23-3) is a synthetic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring and a hydrazine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against pathogens, and relevant case studies.

- Molecular Formula : C8H6ClF6N2

- Molar Mass : 252.59 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents but insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzymatic activities and cellular pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Efficacy Against Bacterial Strains

A study demonstrated that derivatives synthesized from this compound exhibited potent growth inhibition against MRSA and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 11 | 0.5 | MRSA |

| Compound 28 | 1.0 | S. aureus |

| Compound 29 | 1.0 | E. faecalis |

Biofilm Eradication

In addition to growth inhibition, certain compounds derived from this compound showed significant biofilm eradication capabilities. For example, compounds demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against biofilms formed by S. aureus and E. faecalis .

Case Studies

-

Study on Antimicrobial Derivatives :

Research published in Molecules focused on synthesizing pyrazole derivatives from this compound. These derivatives showed varying degrees of antimicrobial activity against resistant strains of bacteria, with some achieving MIC values as low as 0.25 µg/mL . -

Mechanistic Insights :

Another study investigated the mechanism through which these compounds exert their antimicrobial effects. It was found that the trifluoromethyl groups play a crucial role in enhancing the interaction with bacterial membranes, thus increasing permeability and leading to cell lysis .

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIOKSFIERNABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500325 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-23-3 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.